[1,1-Biphenyl]-2,4-diol,5-chloro-
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Overview
Description
“[1,1-Biphenyl]-2,4-diol,5-chloro-” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl compounds are notable for their stability and low reactivity, making them persistent in the environment .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The specific structure of “[1,1-Biphenyl]-2,4-diol,5-chloro-” would include additional functional groups attached to the biphenyl core .
Chemical Reactions Analysis
Biphenyl and its derivatives participate in various chemical reactions. The specific reactions that “[1,1-Biphenyl]-2,4-diol,5-chloro-” undergoes would depend on its functional groups and the conditions under which it is reacted .
Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents . The physical and chemical properties of “[1,1-Biphenyl]-2,4-diol,5-chloro-” would be influenced by its additional functional groups .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “[1,1-Biphenyl]-2,4-diol,5-chloro-” could involve further exploration of its properties and potential applications. For instance, biphenyl derivatives have been studied for their antibacterial activities , suggesting potential uses in medical and environmental applications .
Properties
IUPAC Name |
4-chloro-6-phenylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSWELJZGSVFKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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